

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acetyl Tributyl Citrate

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Compound of Interest

Compound Name: 1,3-Dibutyl acetylcitrate

Cat. No.: B15292188

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Analyte: Acetyl Tributyl Citrate (ATBC)

Note on Analyte: While the initial request specified **1,3-Dibutyl acetylcitrate**, a thorough review of scientific literature did not yield established High-Performance Liquid Chromatography (HPLC) methods for this specific isomer. However, extensive methodologies exist for the closely related and widely used plasticizer, Acetyl Tributyl Citrate (ATBC). This application note provides a detailed protocol for the analysis of ATBC, which should serve as a strong starting point for researchers interested in the analysis of related acetylated butyl citrate esters. ATBC is a common excipient in pharmaceutical formulations and a plasticizer in various polymers, making its accurate quantification crucial for quality control and safety assessment.

[\[1\]](#)[\[2\]](#)

Introduction

Acetyl Tributyl Citrate (ATBC) is a biocompatible plasticizer used in a variety of applications, including pharmaceutical coatings for tablets and capsules, medical devices, and food packaging materials.[\[2\]](#) Its presence and concentration must be carefully monitored to ensure product quality, performance, and safety. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of ATBC. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of ATBC in various samples.

Principle of the Method

This method utilizes reversed-phase chromatography to separate Acetyl Tributyl Citrate from other components in the sample matrix. A C18 stationary phase is used in conjunction with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as ATBC exhibits absorbance in the UV range. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, a mass spectrometer (MS) can be used as the detector.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

- Acetyl Tributyl Citrate (ATBC) reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid or Formic acid (analytical grade)
- Methanol (HPLC grade, for sample preparation if needed)
- Sample diluent: Acetonitrile/Water (e.g., 70:30 v/v)

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector is required. The following tables summarize the recommended chromatographic conditions.

Table 1: HPLC System and Operating Conditions

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS)[3][4]
Elution Mode	Isocratic or Gradient
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	UV-Vis at 210 nm or Mass Spectrometer
Run Time	Approximately 10 minutes

Table 2: Example Gradient Elution Program

Time (min)	% Acetonitrile	% Aqueous (with 0.1% Acid)
0.0	50	50
5.0	95	5
8.0	95	5
8.1	50	50
10.0	50	50

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ATBC reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix.

- For Liquid Samples (e.g., pharmaceutical formulations):
 - Dilute the sample with the sample diluent to bring the expected ATBC concentration within the calibration range.
 - Filter the diluted sample through a 0.45 µm syringe filter before injection.
- For Solid Samples (e.g., polymer films, tablets):
 - Accurately weigh a portion of the solid sample.
 - Extract the ATBC using a suitable solvent like acetonitrile or methanol. This can be done by sonication or shaking for a specified period.
 - Centrifuge the extract to pellet any insoluble material.
 - Dilute the supernatant with the sample diluent as needed.
 - Filter the final solution through a 0.45 µm syringe filter before injection.
- For Biological Samples (e.g., plasma):
 - To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., Acetyl Triethyl Citrate - ATEC) to precipitate proteins.[\[1\]](#)
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean vial for analysis.

Data Analysis and Performance Characteristics

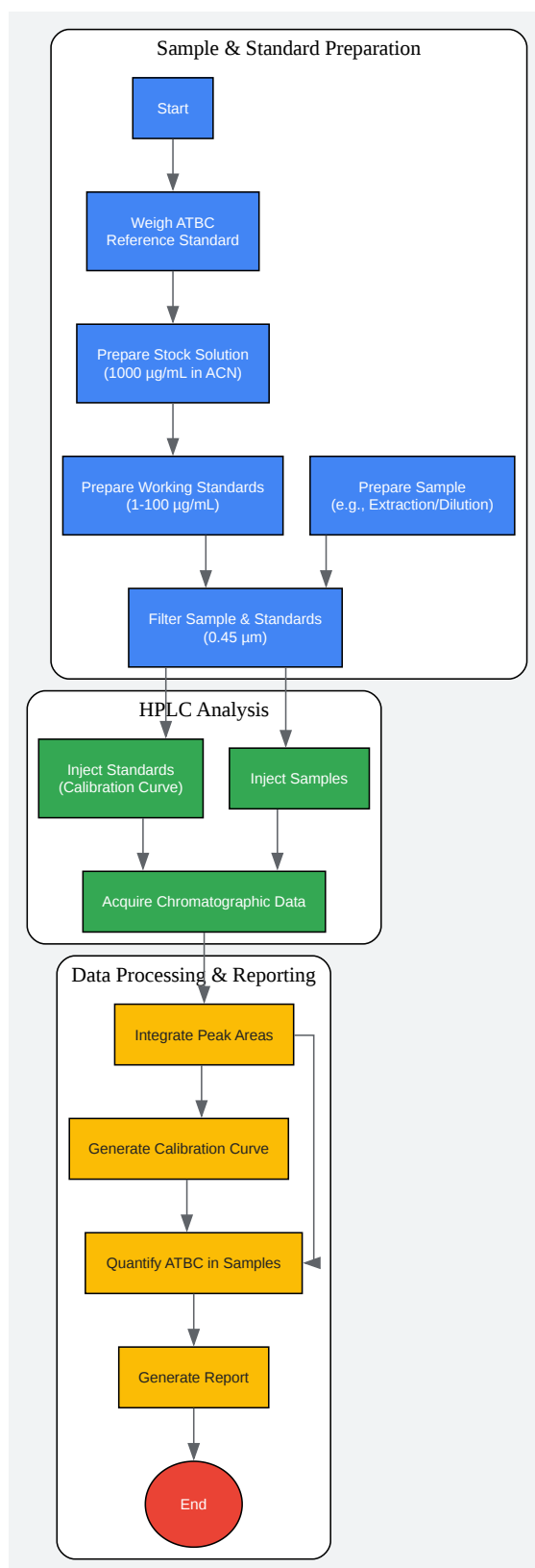
The concentration of ATBC in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standard solutions.

Table 3: Performance Characteristics of an Example HPLC Method for ATBC

Parameter	Typical Value
Retention Time	Approximately 3.5 - 7.0 minutes ^[1]
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Note: These values are illustrative and should be determined for each specific method and instrument during validation.

Experimental Workflow Diagram



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Caption: Workflow for HPLC analysis of Acetyl Tributyl Citrate.

Conclusion

The described RP-HPLC method is a reliable and efficient technique for the quantification of Acetyl Tributyl Citrate. The protocol can be adapted for various sample matrices and is suitable for quality control, stability studies, and research applications. Method validation should be performed to ensure its suitability for a specific purpose.

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